molecular formula C17H18FNO B5819342 N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B5819342
M. Wt: 271.33 g/mol
InChI Key: NHMSRXKNWZYMLX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group and a 3,5-dimethyl group

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-9-13(2)11-15(10-12)17(20)19-8-7-14-3-5-16(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSRXKNWZYMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 3,5-dimethylbenzoic acid.

    Amide Formation: The primary step involves the formation of an amide bond between the amine group of 4-fluorophenylethylamine and the carboxylic acid group of 3,5-dimethylbenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylbenzamide core provides structural stability. The compound may modulate the activity of its targets by either inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3,5-dimethylbenzamide
  • N-[2-(4-bromophenyl)ethyl]-3,5-dimethylbenzamide
  • N-[2-(4-methylphenyl)ethyl]-3,5-dimethylbenzamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other research fields.

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